4-(3-fluorobenzenesulfonyl)morpholine

Description

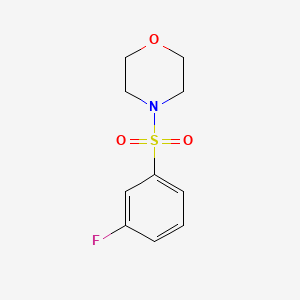

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQNYBLBOJKMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 3 Fluorobenzenesulfonyl Morpholine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For fluorinated compounds like 4-(3-fluorobenzenesulfonyl)morpholine, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

In the ¹H NMR spectrum of this compound, the signals can be divided into two distinct regions: the aromatic region for the 3-fluorobenzenesulfonyl group and the aliphatic region for the morpholine (B109124) ring.

The morpholine moiety typically displays two characteristic signals corresponding to the two sets of chemically non-equivalent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the electron-withdrawing sulfonyl group and appear as a triplet at approximately 3.0-3.2 ppm. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are further deshielded and appear as a triplet around 3.7-3.8 ppm. rsc.org

The aromatic protons of the 3-fluorobenzenesulfonyl group exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine coupling. The spectrum is expected to show multiplets in the range of 7.3 to 7.9 ppm. For the non-fluorinated analogue, 4-(benzenesulfonyl)morpholine, the phenyl protons appear as multiplets in a similar region, confirming the influence of the sulfonyl group on the aromatic ring's electronic environment. researchgate.netscielo.org.mx

| Assignment | Expected Chemical Shift (δ, ppm) | Analogue Compound | Observed Chemical Shift (δ, ppm) |

|---|---|---|---|

| Morpholine N-CH₂ | ~3.0 - 3.2 | 4-((4-nitrophenyl)sulfonyl)morpholine | 2.88 - 3.02 rsc.org |

| Morpholine O-CH₂ | ~3.7 - 3.8 | 4-((4-nitrophenyl)sulfonyl)morpholine | 3.62 - 3.67 rsc.org |

| Aromatic C-H | ~7.3 - 7.9 | 3-Methoxybenzenesulfonyl fluoride (B91410) | 7.29 - 7.68 rsc.org |

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. For this compound, the morpholine carbons are expected to produce two signals. The carbons adjacent to the nitrogen (N-CH₂) typically resonate around 45-47 ppm, while the carbons adjacent to the oxygen (O-CH₂) appear further downfield, around 65-67 ppm. rsc.org

The aromatic carbons of the 3-fluorobenzenesulfonyl ring are observed between 105 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), resulting in a distinct doublet. Its chemical shift is significantly influenced by the fluorine's high electronegativity. For instance, in 4-((2,4-difluorophenyl)sulfonyl)morpholine, the C-F carbons appear as doublets with chemical shifts greater than 158 ppm. rsc.org The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF), aiding in their assignment. The carbon attached to the sulfonyl group (C-S) is also clearly identifiable within this region.

| Assignment | Expected Chemical Shift (δ, ppm) | Analogue Compound | Observed Chemical Shift (δ, ppm) |

|---|---|---|---|

| Morpholine N-CH₂ | ~45 - 47 | 4-((4-nitrophenyl)sulfonyl)morpholine | 46.25 rsc.org |

| Morpholine O-CH₂ | ~65 - 67 | 4-((4-nitrophenyl)sulfonyl)morpholine | 65.76 rsc.org |

| Aromatic C-F | ~158 - 168 (d, ¹JCF ≈ 250 Hz) | 4-fluoro-benzenesulfonyl fluoride | 166 (d) rsc.org |

| Aromatic C-H / C-S | ~105 - 145 | 4-((2,4-difluorophenyl)sulfonyl)morpholine | 105 - 134 rsc.org |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it an excellent probe for the local electronic environment. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is diagnostic of the fluorine's position on the aromatic ring. In related fluorinated benzenesulfonyl compounds, the chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -100 to -115 ppm relative to a CFCl₃ standard. For example, the signal for 3-methoxybenzenesulfonyl fluoride appears at approximately -111.9 ppm. rsc.org The precise chemical shift is sensitive to the electronic effects of the sulfonylmorpholine substituent.

| Compound | ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) |

|---|---|

| 3-Methoxybenzenesulfonyl fluoride | -111.9 rsc.org |

| 4-Fluorobenzenesulfonyl fluoride | -100.15 rsc.org |

| Monofluorobenzene | -113.15 colorado.edu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key structural components.

The most prominent features are the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which typically appear in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. researchgate.net The presence of the morpholine ring is confirmed by C-O-C (ether) stretching vibrations, usually found around 1100 cm⁻¹, and C-N stretching vibrations. researchgate.net Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the 1000-1300 cm⁻¹ region, often overlapping with other signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric S=O Stretch | 1340 - 1380 |

| Symmetric S=O Stretch | 1150 - 1190 |

| C-O-C Stretch (Ether) | ~1100 |

| C-F Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

For this compound (C₁₀H₁₂FNO₃S), the calculated monoisotopic mass is approximately 245.05 g/mol . In techniques like electrospray ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 246.06. The non-fluorinated analogue, 4-(phenylsulfonyl)morpholine (B1295087), has a molecular weight of 227.28 g/mol , and its detection confirms the base structure. nih.gov

Common fragmentation pathways for such molecules involve the cleavage of the sulfur-nitrogen bond or the sulfur-carbon bond. This would lead to fragment ions corresponding to the 3-fluorobenzenesulfonyl cation (m/z 159) and the morpholine fragment, or rearrangements thereof. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. rsc.org

X-ray Crystallography and Solid-State Structural Investigations of Related Sulfonamides

While a crystal structure for this compound itself is not publicly available, X-ray crystallography studies on closely related sulfonamides provide invaluable insight into the expected solid-state conformation. nih.gov X-ray diffraction on single crystals reveals precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles. nih.gov

Studies on analogous structures, such as 4-(7-bromobenzo[d] researchgate.netresearchgate.netchemicalbook.comthiadiazol-4-yl)morpholine, have confirmed that the morpholine ring adopts a stable chair conformation in the solid state. mdpi.com This is the expected low-energy conformation for a six-membered heterocyclic ring. The geometry around the sulfur atom in the sulfonamide group is consistently found to be tetrahedral. The N-S bond length is typically around 1.65 Å, and the S=O bond lengths are approximately 1.43 Å. The C-S-N and O-S-O bond angles are expected to be close to 107° and 120°, respectively, reflecting the tetrahedral arrangement with some distortion due to the double bonds. These structural parameters are critical for understanding intermolecular interactions and molecular packing in the crystalline state.

Computational Chemistry and Molecular Modeling Studies of 4 3 Fluorobenzenesulfonyl Morpholine

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and interactions. For derivatives of benzenesulfonylmorpholine, computational studies often employ DFT methods to elucidate their structural and electronic characteristics.

Analysis of related morpholine-containing compounds has shown that the morpholine (B109124) ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial descriptors. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Commonly Calculated Quantum Chemical Descriptors

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Describes the polarity of the molecule. |

| Electron Density | Shows the distribution of electrons. |

| Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. |

These descriptors are instrumental in predicting how 4-(3-fluorobenzenesulfonyl)morpholine might behave in a biological system and in guiding the design of new derivatives with desired properties.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site. For compounds containing the morpholine and benzenesulfonyl moieties, docking studies have been instrumental in understanding their interactions with various biological targets, including enzymes and receptors. nih.govnih.govmdpi.comnih.govresearchgate.net

Docking simulations can reveal the specific binding pose of a ligand within a protein's binding pocket. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For morpholine derivatives, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues. nih.gov The sulfonyl group is also a potent hydrogen bond acceptor. The fluorinated phenyl ring can participate in hydrophobic and aromatic stacking interactions. The calculation of intermolecular interaction energies helps to quantify the strength of these binding forces.

Beyond just predicting the binding pose, molecular docking algorithms can estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted inhibition constant (Ki) or IC50 value. nih.gov These predictions are valuable for ranking a series of compounds and prioritizing them for synthesis and biological testing. While specific docking studies on this compound against a particular target are not detailed in the provided search context, the general approach has been successfully applied to a wide range of morpholine-containing compounds to predict their relative potencies as inhibitors of various enzymes. researchgate.netals-journal.com

Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Ligand-Protein Dynamics

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the protein over time. nih.govnih.govmdpi.combevanbrownlab.comsimmerlinglab.org An MD simulation of a this compound-protein complex would reveal the stability of the binding pose predicted by docking. It can show whether the key interactions are maintained throughout the simulation and can identify conformational rearrangements in the protein's active site upon ligand binding. Such simulations are crucial for validating docking results and for gaining a more realistic understanding of the binding event at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemijournal.comnih.govmdpi.commdpi.comresearchgate.net For a series of benzenesulfonylmorpholine derivatives, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate these descriptors with the observed biological activity. A robust QSAR model can be a powerful tool for predicting the activity of untested compounds and for guiding the design of new, more potent analogs.

In Silico Screening and Virtual Library Design for Novel Biological Activities

The scaffold of this compound can serve as a starting point for the design of virtual libraries of related compounds. researchgate.netnih.govnih.govresearchgate.netenamine.netresearchgate.netfrontiersin.org These libraries can then be screened in silico against various biological targets to identify potential hits for a range of diseases. This virtual screening approach allows for the rapid and cost-effective exploration of a vast chemical space. The morpholine ring, in particular, is a common fragment in many approved drugs and is often used in library design due to its favorable physicochemical properties. nih.govenamine.net By computationally evaluating large numbers of virtual compounds based on the this compound core, researchers can prioritize the synthesis of a smaller, more focused set of molecules with a higher probability of biological activity.

Biological Activity and Mechanistic Investigations in Vitro Studies of 4 3 Fluorobenzenesulfonyl Morpholine Derivatives

Enzyme Inhibition Studies

Derivatives of sulfonamides have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the production of melanin. The overproduction of melanin can lead to hyperpigmentation disorders.

Studies on bi-heterocyclic sulfonamides have demonstrated their potential as tyrosinase inhibitors. For instance, certain synthesized bi-heterocyclic molecules have been identified as potent inhibitors, with some showing greater activity than the standard inhibitor, kojic acid. Kinetic analysis using Lineweaver-Burk plots revealed that some of these compounds act as non-competitive inhibitors, forming an enzyme-inhibitor complex. For one such compound, the inhibition constant (Ki) was determined to be 0.09 µM from Dixon plots nih.gov.

Another study on sulfonamide-substituted 1,3,5-triphenyl pyrazoline derivatives also identified promising tyrosinase inhibitors. Several compounds in this series exhibited better tyrosinase inhibitory activity than kojic acid, with one derivative showing an IC50 value of 30.14 µM researchgate.net. The mechanism of inhibition for tyrosinase inhibitors can be competitive, uncompetitive, non-competitive, or mixed-type. nih.govmdpi.com

Table 1: Tyrosinase Inhibition by Sulfonamide Derivatives

| Compound Class | IC50 / Ki Value | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Bi-heterocyclic sulfonamide | Ki = 0.09 µM | Non-competitive | nih.gov |

| Sulfonamide-substituted 1,3,5-triphenyl pyrazoline | IC50 = 30.14 µM | Not specified | researchgate.net |

Benzenesulfonamide (B165840) derivatives, particularly those with fluorine substitutions, are well-established as potent inhibitors of carbonic anhydrases (CAs). Certain CA isozymes, such as CA-IX and CA-XII, are tumor-associated and are considered important targets for anticancer therapies.

Research on fluorine-containing sulfonamides has led to the discovery of highly potent and selective CA-IX inhibitors. For example, the 2,3,5,6-tetrafluorobenzoyl derivative of metanilamide was identified as the first subnanomolar CA-IX inhibitor, with an inhibition constant (Ki) of 0.8 nM. This compound also demonstrated a selectivity ratio of 26.25 for CA-IX over the ubiquitous CA-II isozyme drugbank.com.

Further studies on fluorinated benzenesulfonamides have yielded inhibitors with picomolar binding affinity for human CA-IX nih.gov. The selectivity of these inhibitors for tumor-associated isoforms (CA-IX and CA-XII) over cytosolic isoforms (CA-I and CA-II) is a critical aspect of their therapeutic potential. For instance, some benzenesulfonamide derivatives have shown excellent selectivity for inhibiting hCA XII over hCA I and hCA II. nih.gov Similarly, certain quinazoline-linked benzenesulfonamides have demonstrated compelling inhibitory activity against hCA IX and hCA XII with Ki values in the low nanomolar range. mdpi.com

Table 2: Carbonic Anhydrase Inhibition by Fluorinated Benzenesulfonamide Derivatives

| Compound | Target Isozyme | Ki Value (nM) | Selectivity (CA-IX/CA-II) | Reference |

|---|---|---|---|---|

| 2,3,5,6-tetrafluorobenzoyl derivative of metanilamide | hCA-IX | 0.8 | 26.25 | drugbank.com |

| Quinazoline-linked benzenesulfonamide (cpd 3) | hCA-XII | 5.4 | - | nih.gov |

| Quinazoline-linked benzenesulfonamide (cpd 14) | hCA-XII | 5.4 | 60.35 (over hCA I) | nih.gov |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamide (cpd 15) | hCA-IX | 6.1 | 0.5 (over hCA II) | nih.gov |

| Benzenesulfonamide derivative (cpd 4h) | hCA-IX | 38.9 | - | nih.gov |

| Tetrafluorobenzenesulfonamide derivative (cpd 5a) | hCA-IX | 1.5 | - | nih.gov |

Sulfonamides have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Some research has focused on developing dual inhibitors that target both dihydropteroate synthase (DHPS) and DHFR. For example, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities for both enzymes in a single molecule. In vitro enzyme assays showed that one of these compounds was a potent inhibitor of both DHPS and DHFR, with IC50 values of 2.76 µg/mL and 0.20 µg/mL, respectively acs.org.

While sulfonamides are traditionally known as DHPS inhibitors, some studies have shown that their derivatives can also inhibit DHFR. For instance, the diamino derivatives that are precursors to sulfa-dihydropteroate have been identified as DHFR inhibitors nih.gov. The synergistic effect of combining sulfonamides with known DHFR inhibitors like pyrimethamine has also been demonstrated against certain pathogens avma.org.

Table 3: DHFR Inhibition by Sulfonamide Derivatives

| Compound Class | Target Enzyme(s) | IC50 / Ki Value | Reference |

|---|---|---|---|

| N-sulfonamide 2-pyridone derivative (cpd 11a) | DHPS | IC50 = 2.76 µg/mL | acs.org |

| N-sulfonamide 2-pyridone derivative (cpd 11a) | DHFR | IC50 = 0.20 µg/mL | acs.org |

The ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes, including ENPP1 and ENPP2 (autotaxin), are involved in various physiological and pathological processes. Elevated levels of ENPP1 and ENPP3 are associated with conditions like diabetes, cancer, and osteoarthritis.

Research into arylamide sulfonates has identified potent and selective inhibitors of ENPP1 and ENPP3. Among a series of synthesized compounds, some exhibited sub-micromolar IC50 values for ENPP1, with the most potent having an IC50 of 0.28 ± 0.08 µM. Other derivatives were found to be selective inhibitors of ENPP3, with IC50 values as low as 0.15 ± 0.04 µM nih.gov.

Enzyme kinetic studies have revealed different modes of inhibition for these sulfonamide derivatives. For example, one compound was found to be an uncompetitive inhibitor of ENPP1, while another acted as a competitive inhibitor of ENPP3 nih.gov. The development of selective inhibitors for ENPP isozymes is an active area of research for potential therapeutic applications.

Table 4: ENPP Inhibition by Arylamide Sulfonate Derivatives

| Compound | Target Isozyme | IC50 (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 4f | ENPP1 | 0.28 ± 0.08 | Not specified | nih.gov |

| 4q | ENPP1 | 0.37 ± 0.03 | Not specified | nih.gov |

| 4t | ENPP3 | 0.15 ± 0.04 | Not specified | nih.gov |

| 7d | ENPP3 | 0.16 ± 0.01 | Not specified | nih.gov |

| 4j | ENPP1 | - | Uncompetitive | nih.gov |

| 7e | ENPP3 | - | Competitive | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. Sulfonamide-based compounds have been explored as potential cholinesterase inhibitors.

A series of novel sulfonamide-based carbamates were synthesized and evaluated for their ability to inhibit AChE and BChE. Many of these compounds showed strong preferential inhibition of BChE. The most active derivatives had IC50 values for BChE in the low micromolar range, with one compound exhibiting an IC50 of 4.33 µM, which was nine-fold more effective than the clinically used drug rivastigmine nih.gov. The selectivity index (SI), which is the ratio of IC50 (AChE) to IC50 (BChE), was as high as 34 for the most selective compound nih.gov.

Another study focused on N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives as BChE inhibitors. The most active compounds in this series had IC50 values of 7.331 ± 0.946 µM and 10.964 ± 0.936 µM for BChE and displayed a non-competitive mode of inhibition nih.gov.

Table 5: Cholinesterase Inhibition by Sulfonamide Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |

|---|---|---|---|---|

| Sulfonamide-based carbamate (5k) | BChE | 4.33 | ~34 | nih.gov |

| Sulfonamide-based carbamate (5j) | BChE | 6.57 | ~10 | nih.gov |

| Sulfonamide-based carbamate (5c) | BChE | 8.52 | ~10 | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (cpd 30) | BChE | 7.331 ± 0.946 | Not specified | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (cpd 33) | BChE | 10.964 ± 0.936 | Not specified | nih.gov |

SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) is an enzyme that plays a crucial role in regulating the PI3K/AKT signaling pathway, which is involved in cell survival and inflammatory processes. Small molecules that can activate SHIP1 are of interest for the treatment of inflammatory disorders and potentially neurodegenerative diseases like Alzheimer's.

Recently, a bis-sulfonamide compound was discovered to be a SHIP1 activator. This discovery has spurred the synthesis and evaluation of a series of similar compounds to establish structure-activity relationships and improve their properties nih.govmdpi.com. These activators have been shown to enhance the enzymatic activity of SHIP1 nih.govmdpi.comnih.gov.

The mechanism of activation by these bis-sulfonamides is thought to be allosteric. One of the sulfonamide groups may mimic a phosphate on PI(3,4)P2, the endogenous allosteric activator of SHIP1 nih.gov. Interestingly, some of these activators appear to bind to a novel allosteric site on the protein, as their activity is maintained even when the C2 domain, which is crucial for activation by other allosteric modulators, is deleted nih.gov. The development of these sulfonamide-based SHIP1 activators represents a promising approach for modulating this important therapeutic target. nih.govmdpi.comnih.govpatsnap.com

Antimicrobial Activity Evaluation

Derivatives of 4-(benzenesulfonyl)morpholine have been investigated for their potential to combat microbial growth, with studies exploring their broad-spectrum efficacy, activity against resistant strains, and ability to disrupt biofilms.

Research into the direct antimicrobial effects of 4-(benzenesulfonyl)morpholine derivatives has yielded varied results. One study investigating 4-(phenylsulfonyl)morpholine (B1295087) found that it possessed no significant direct antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) greater than 512 µg/mL against all tested bacterial and fungal strains. nih.gov Similarly, another study synthesized 4-(phenylsulfonyl)morpholine and N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) and evaluated their activity against Bacillus subtilis, Salmonella typhi, and Escherichia coli. chemsociety.org.ng Both compounds showed moderate activity against B. subtilis but had no inhibitory effect on E. coli. chemsociety.org.ng

While the benzenesulfonylmorpholine core may lack potent broad-spectrum activity, other morpholine (B109124) derivatives have demonstrated significant antimicrobial properties. For instance, certain novel morpholine compounds have shown high inhibitory action against a wide range of both Gram-positive and Gram-negative bacteria. researchgate.netcore.ac.uk One derivative exhibited a broad spectrum of action, inhibiting 82.83% of bacterial strains tested with inhibition zones ranging from 16 to 31 mm. researchgate.net Another showed high inhibitory activity against 89.61% of tested bacterial strains. researchgate.netcore.ac.uk These findings highlight the importance of the specific substitutions on the morpholine ring in determining antimicrobial efficacy.

Table 1: Antimicrobial Activity of Select Morpholine Derivatives Note: These compounds are not benzenesulfonylmorpholine derivatives but are included to illustrate the broader antimicrobial potential of the morpholine scaffold.

| Compound | Bacterial Strains Inhibited (%) | Range of Inhibition Zone (mm) | Notable Activity |

| Derivative 3 | 82.83% | 16-31 | High inhibitory action against the majority of strains. researchgate.net |

| Derivative 4 | 79.3% | 17-26 | MIC of 3.125 mg/ml against Enterococcus faecium and Enterococcus gallinarum. core.ac.uk |

| Derivative 5 | 34.40% | 21-29 (for 20.7% of strains) | Required a low concentration of 3.125 mg/ml for most sensitive strains. core.ac.uk |

| Derivative 6 | 89.61% | Not specified | MIC of 6.25 mg/ml against Micrococcus flavus and Bacillus anthracis. core.ac.uk |

A significant finding is the ability of 4-(phenylsulfonyl)morpholine to modulate the activity of conventional antibiotics against multidrug-resistant (MDR) bacteria. nih.gov Although inactive on its own, when combined with aminoglycoside antibiotics like amikacin and gentamicin, 4-(phenylsulfonyl)morpholine significantly lowered their MICs against resistant Gram-negative strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov This synergistic effect suggests that the compound may interfere with bacterial resistance mechanisms, making it a potential candidate as an antibiotic adjuvant to combat resistant infections. nih.gov The most substantial effect was observed against a P. aeruginosa strain, where the addition of 4-(phenylsulfonyl)morpholine at 128 µg/mL reduced the MIC of amikacin 8-fold, from 312.5 to 39.06 µg/mL. nih.gov

Table 2: Modulating Effect of 4-(Phenylsulfonyl)morpholine on Aminoglycoside Activity Against MDR Gram-Negative Bacteria

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + 4-(Phenylsulfonyl)morpholine (128 µg/mL) (µg/mL) | Fold Reduction in MIC |

| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 | 8 |

| K. pneumoniae 01A | Amikacin | 1250 | 625 | 2 |

| E. coli 27 | Gentamicin | 156.2 | 78.12 | 2 |

| K. pneumoniae 01A | Gentamicin | 625 | 312.5 | 2 |

| Data sourced from a study on the antibiotic modulating activity of 4-(phenylsulfonyl)morpholine. nih.gov |

The formation of biofilms is a critical factor in microbial persistence and resistance. Studies on related benzenesulfonamide derivatives have shown promising antibiofilm capabilities. A series of newly synthesized aryl thiazolone–benzenesulfonamides were evaluated for their ability to inhibit biofilm formation. rsc.org Two compounds in particular, 4g and 4h, demonstrated significant antibiofilm activity against K. pneumonia, with inhibition percentages of 79.46% and 77.52%, respectively. rsc.org These findings suggest that the benzenesulfonamide scaffold, which is structurally related to 4-(benzenesulfonyl)morpholine, is a promising framework for the development of agents that can tackle biofilm-associated infections. rsc.org

Anti-Inflammatory and Immunomodulatory Potentials

While direct studies on the anti-inflammatory properties of 4-(3-fluorobenzenesulfonyl)morpholine derivatives are limited in the available scientific literature, the broader class of molecules containing a morpholine ring has been explored for this purpose. For example, novel morpholine and benzoxazine derivatives have been developed that exhibit significant in vitro anti-inflammatory activity by inhibiting cyclooxygenase-1 (COX-1) and/or cyclooxygenase-2 (COX-2) enzymes at a concentration of 20 μM. eurekaselect.com Other research on different morpholine-containing compounds has demonstrated anti-inflammatory effects in animal models of colitis and rheumatoid arthritis. nih.gov These studies suggest that the morpholine moiety can be a valuable component in the design of anti-inflammatory agents, though specific investigation into benzenesulfonylmorpholine derivatives is warranted.

Anti-Aggregative Properties, particularly Amyloid-β Peptide Aggregation Inhibition

There is currently no direct scientific evidence from the searched literature to suggest that this compound or its derivatives act as inhibitors of amyloid-β (Aβ) peptide aggregation, a key process in the pathology of Alzheimer's disease. However, the morpholine scaffold is frequently utilized in the development of drugs for the central nervous system (CNS). nih.govnih.gov Its favorable physicochemical properties, such as improving brain permeability, make it a valuable component in designing molecules that target neurodegenerative diseases where protein aggregation is a central feature. nih.govnih.gov Research into Aβ aggregation inhibitors has focused on other chemical classes, such as N-benzylphenoselenazine derivatives and benzylpenicillin, which have been shown to inhibit Aβ aggregation and reduce its associated cytotoxicity. nih.govnih.gov

Receptor Binding and Modulation Studies

Specific receptor binding studies for this compound derivatives at the Abscisic Acid Receptor or the LPA1 G Protein-Coupled Receptor have not been reported in the reviewed literature. However, the versatility of the morpholine ring in interacting with various biological targets is well-documented for other classes of its derivatives.

Morpholine-containing compounds have been identified as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov In other areas, novel N-methylmorpholine-substituted benzimidazolium salts were synthesized and found to be potential α-glucosidase inhibitors. mdpi.com Molecular docking studies of these inhibitors revealed crucial binding interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and Asp327, highlighting the role of the morpholine moiety in achieving potent enzyme inhibition. mdpi.com These examples underscore the potential of the morpholine scaffold to be tailored for selective interactions with a wide range of receptors and enzymes.

Investigation of Anti-Influenza Hemagglutinin Inhibition

While direct studies on the anti-influenza hemagglutinin (HA) inhibition of this compound are not extensively documented in publicly available literature, research into structurally related benzenesulfonamide derivatives has identified them as potent anti-influenza agents. nih.gov Hemagglutinin is a crucial glycoprotein on the surface of the influenza virus that facilitates viral entry into host cells, making it a prime target for antiviral therapies. nih.gov

A notable study focused on the structural optimization of salicylamide-based hemagglutinin inhibitors, which led to the discovery of a series of benzenesulfonamide derivatives with significant anti-influenza activity. nih.gov The mechanism of action for these analogues is believed to be the inhibition of the virus's fusion with the host endosome membrane. They achieve this by binding to hemagglutinin and stabilizing its prefusion structure. nih.gov

Key compounds from this research, cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its 2-chloro analogue, demonstrated effective prevention of the cytopathic effects caused by the influenza A/Weiss/43 (H1N1) strain. nih.gov The lead compounds exhibited potent activity with low nanomolar effective concentrations. nih.gov

| Compound | EC50 (nM) |

|---|---|

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | 210 |

| cis-2-chloro-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | 86 |

These findings underscore the potential of the benzenesulfonamide scaffold, to which this compound belongs, as a promising starting point for the development of novel hemagglutinin inhibitors. nih.gov

Other Reported Biological Activities of Morpholine-Sulfonamide Analogues in Academic Literature

The morpholine-sulfonamide scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide array of pharmacological activities. nih.govresearchgate.net This versatility has led to the investigation of these compounds for various therapeutic applications.

Antimicrobial and Antifungal Activity:

A study investigating new benzenesulfonamide derivatives bearing a carboxamide functionality revealed significant antimicrobial and antifungal activities. nih.govresearchgate.net Different derivatives showed high potency against a range of pathogens. For instance, one compound was most potent against E. coli, while others were highly active against S. aureus, P. aeruginosa, S. typhi, and B. subtilis. nih.govresearchgate.net Additionally, strong activity was observed against the fungi C. albicans and A. niger. nih.govresearchgate.net

| Compound Derivative | Most Potent Against | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e and 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

Anti-inflammatory Activity:

The same study on benzenesulfonamide derivatives also reported fascinating in vivo anti-inflammatory activity. nih.gov Several of the novel compounds exhibited a high percentage of inhibition of carrageenan-induced rat paw edema, with some compounds showing greater efficacy than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin in the initial hour of the experiment. nih.gov

Antioxidant Activity:

In vitro antioxidant assays revealed that some of the synthesized benzenesulfonamide derivatives possessed notable antioxidant properties. nih.gov One compound, in particular, showed activity comparable to that of Vitamin C, a well-known antioxidant. researchgate.net

The diverse biological activities of morpholine-sulfonamide analogues highlight the therapeutic potential of this class of compounds. Further research into specific derivatives, such as this compound, could lead to the development of novel drugs for a variety of diseases.

Structure Activity Relationship Sar Elucidation for 4 3 Fluorobenzenesulfonyl Morpholine and Analogues

Impact of Fluorine Substitution Position and Number on Biological Activity

Research on fluorinated benzenesulfonamides has shown that the position of fluorine substitution is critical in determining the compound's interaction with target proteins. nih.gov For instance, in studies on carbonic anhydrase inhibitors, the positioning of fluorine on the benzene (B151609) ring was found to influence binding kinetics and affinity. It has been observed that a fluorine atom in the meta position, as in 4-(3-fluorobenzenesulfonyl)morpholine, can be preferred for binding to hydrophobic pockets within a protein's active site. nih.gov This is often stronger than the preference for an ortho-positioned fluorine. nih.gov

The introduction of a fluorine atom can also lead to more favorable kinetic binding profiles, although a higher degree of fluorination does not always equate to higher affinity. nih.gov The electron-withdrawing effect of the fluorine atom can deactivate other positions on the ring against metabolic oxidation, potentially increasing the drug's half-life and effectiveness. nih.gov For example, adding a fluorine atom to the para position of a benzene ring has been shown to slow down the oxidation process by cytochrome P450 enzymes. nih.gov

The following table summarizes the general effects of fluorine substitution on the benzenesulfonamide (B165840) scaffold based on available literature.

| Substitution Position | General Impact on Biological Activity | Reference |

| ortho | Can cause a shift in the position of nearby amino acid residues in the binding site. nih.gov | nih.gov |

| meta | Often shows a strong preference for binding within hydrophobic pockets of the target protein. nih.gov | nih.gov |

| para | Can deactivate the benzene ring to metabolic oxidation, thereby improving pharmacokinetic properties. nih.gov | nih.gov |

Influence of Sulfonamide Linker Modifications on Target Binding and Efficacy

The sulfonamide linker is a key structural feature in this class of compounds, playing a vital role in their biological activity. Modifications to this linker can have profound effects on target binding and selectivity. nih.gov

The sulfonamide group itself is a crucial pharmacophore in many biologically active molecules, known for its ability to form key interactions with protein targets. researchgate.netnih.gov Structure-activity relationship studies on various sulfonamide-based inhibitors have indicated that the sulfonamide moiety is often essential for selectivity. nih.gov Altering the sulfonamide linker, for instance, by replacing it with other functional groups, can lead to a significant loss of activity, highlighting its importance in maintaining the correct orientation and interaction with the target.

Bioisosteric replacement of the sulfonamide group is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore novel chemical space. nih.gov However, finding a suitable replacement that maintains the desired biological activity can be challenging due to the specific electronic and geometric requirements of the sulfonamide linker for target interaction.

Role of the Morpholine (B109124) Moiety in Molecular Recognition and Functional Response

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. enamine.netresearchgate.net In the context of this compound, the morpholine moiety is instrumental in molecular recognition and functional response.

Morpholine can improve aqueous solubility and metabolic stability, which are desirable properties for drug candidates. enamine.net Its ability to form hydrogen bonds via its oxygen atom is a key feature that can contribute to target binding. researchgate.net The flexible conformation of the morpholine ring allows it to adapt to the shape of the binding pocket, potentially enhancing the potency of the molecule. researchgate.net

The table below outlines the key contributions of the morpholine moiety to the properties of bioactive molecules.

| Property | Contribution of the Morpholine Moiety | Reference |

| Solubility | Generally improves aqueous solubility. | enamine.net |

| Metabolic Stability | Can enhance metabolic stability compared to other amines. | enamine.net |

| Target Interaction | Can form hydrogen bonds and adapt its conformation to the binding site. | researchgate.net |

| Pharmacokinetics | Often leads to improved pharmacokinetic profiles. | researchgate.net |

Examination of Substituent Effects on Potency, Selectivity, and Mechanism of Action

Substitutions on the aromatic ring, beyond just fluorine, can significantly impact activity. For example, in the context of antibacterial sulfonamides, substitutions on the benzene ring generally decrease or abolish activity, highlighting the importance of the unsubstituted phenylsulfonamide core for this particular biological effect. slideshare.net However, in other contexts, such as carbonic anhydrase inhibition, specific substitutions are crucial for achieving high affinity and selectivity. researchgate.net

The nature of the group attached to the sulfonamide nitrogen also plays a critical role. In the case of this compound, this is the morpholine ring. Replacing the morpholine with other cyclic or acyclic amines would be expected to have a significant impact on the compound's properties.

Correlation of Computational Predictions with Experimental Biological Observations for SAR Development

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the SAR of this compound and its analogues. nih.govmdpi.comnih.gov These approaches allow for the prediction of biological activity and the rational design of new compounds with improved properties.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com By analyzing the effects of various physicochemical descriptors (e.g., steric, electrostatic, hydrophobic), QSAR can guide the structural optimization of lead compounds. nih.gov For instance, 3D-QSAR models can provide insights into the favorable and unfavorable regions for substitution around a molecular scaffold. nih.gov

Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein. mdpi.comherts.ac.ukthesciencein.org This information is crucial for understanding the key interactions that govern binding affinity and selectivity. Docking studies can help to explain the observed SAR at a molecular level and can be used to virtually screen for new, potentially more potent analogues. mdpi.comnih.gov The correlation of these computational predictions with experimental data is essential for validating the models and ensuring their predictive power in the ongoing process of SAR development. mdpi.com

Future Research Directions for 4 3 Fluorobenzenesulfonyl Morpholine and Its Derivatives

Exploration of Novel Target Pathways and Therapeutic Areas

While the morpholine (B109124) moiety is present in drugs for various conditions, the specific therapeutic applications for 4-(3-fluorobenzenesulfonyl)morpholine derivatives are still being elucidated. enamine.net Future work should focus on expanding the scope of biological targets and disease indications for this scaffold.

A key area of promise is oncology. A recent study on 4-(phenylsulfonyl)morpholine (B1295087) derivatives identified a compound, GL24, that showed significant potential against triple-negative breast cancer (TNBC). nih.gov Transcriptomic analysis revealed that this compound induces tumor-suppressive signals through multiple pathways, including the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint, ultimately leading to cell-cycle arrest and apoptosis. nih.gov This suggests that derivatives of this compound could be potent modulators of cellular stress responses, a promising avenue for cancer therapy.

Beyond cancer, the morpholine scaffold is prevalent in compounds targeting the central nervous system (CNS). nih.govresearchgate.net Morpholine-containing molecules have been developed as inhibitors of enzymes and modulators of receptors implicated in neurodegenerative diseases, mood disorders, and pain. nih.govresearchgate.net For instance, certain derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease. nih.gov Therefore, a systematic screening of this compound derivatives against a panel of CNS targets, such as kinases (e.g., PI3K/mTOR), G-protein coupled receptors, and ion channels, could uncover novel therapeutic agents for neurological and psychiatric conditions. nih.gov

Table 1: Potential Therapeutic Areas and Associated Pathways for Future Research

| Therapeutic Area | Potential Target Pathways |

|---|---|

| Oncology | ER Stress, Unfolded Protein Response (UPR), p53 Pathway, G2/M Checkpoint nih.gov |

| Neurodegenerative Diseases | Cholinesterase Inhibition, PI3K/mTOR Pathway nih.govnih.gov |

Development of Advanced Synthetic Strategies for Enhanced Structural Diversity

To fully explore the therapeutic potential of the this compound scaffold, it is crucial to generate a wide array of structurally diverse analogues. Developing advanced and efficient synthetic methodologies will be key to achieving this.

Current synthetic strategies for morpholine derivatives include multi-step preparations that can produce specific stereoisomers. e3s-conferences.org One such method involves a palladium-catalyzed carboamination reaction, which allows for the creation of enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org Future research could focus on adapting such catalytic systems to the this compound core, enabling precise control over the stereochemistry and substitution patterns of new derivatives.

Furthermore, the development of one-pot, multicomponent reactions offers a powerful strategy for rapidly building molecular complexity. researchgate.net These approaches can streamline the synthetic process, reduce waste, and provide access to novel chemical space that is difficult to reach with traditional methods. researchgate.net Applying these modern synthetic strategies will be essential for creating large libraries of this compound derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To move beyond identifying active compounds and truly understand their mechanisms of action, future research must integrate multi-omics approaches. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape within cells and how it is perturbed by a drug candidate. techscience.comnih.gov

A 2024 study on a 4-(phenylsulfonyl)morpholine derivative already demonstrated the power of this approach by using transcriptomic analysis to identify the genetic pathways it modulates in cancer cells. nih.gov Future studies should build on this by incorporating additional layers of omics data.

Proteomics can identify the specific protein targets of the compounds and map out changes in protein expression and post-translational modifications.

Metabolomics can reveal how the compounds alter cellular metabolism, which is often dysregulated in diseases like cancer.

Genomics can help identify genetic biomarkers that predict a patient's response to a particular derivative. nih.gov

By integrating these datasets, researchers can build detailed models of a compound's mechanism of action, identify biomarkers for patient stratification, and uncover potential mechanisms of drug resistance. techscience.comnih.gov This deep mechanistic understanding is critical for the successful clinical development of new therapeutic agents.

Refinement of Predictive Computational Models for Rational Drug Design

Computational tools are indispensable in modern drug discovery for rationally designing new molecules and predicting their properties. Molecular docking and molecular dynamics (MD) simulations are already being used to study how morpholine-containing compounds interact with their biological targets, such as the mammalian target of rapamycin (B549165) (mTOR) and various growth factor receptors. mdpi.comnih.gov

Future efforts should focus on refining these predictive models for the this compound class. This can be achieved by:

Expanding Training Datasets: Generating large, high-quality datasets of synthesized compounds and their corresponding biological activities will allow for the development of more accurate quantitative structure-activity relationship (QSAR) models.

Integrating Machine Learning and AI: Advanced algorithms can analyze complex datasets, including multi-omics data, to identify subtle patterns and build predictive models with greater accuracy than traditional methods. nih.gov

Improving Scoring Functions: Enhancing the algorithms used in molecular docking to more accurately predict the binding affinity and orientation of a ligand within a protein's active site.

By creating more robust and predictive computational models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process and reducing costs.

Investigation of Biophysical Interactions and Allosteric Modulation Mechanisms

A fundamental aspect of drug action is the physical interaction between a compound and its target protein. The morpholine ring itself can play a crucial role in binding, with its oxygen atom capable of forming hydrogen bonds and the ring participating in hydrophobic interactions. nih.govresearchgate.net

A particularly interesting area for future investigation is the potential for this compound derivatives to act as allosteric modulators. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's activity rather than simply turning it on or off. nih.gov This can lead to drugs with greater selectivity and a better safety profile. For example, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have been identified as a novel approach for treating schizophrenia. nih.gov

Future research should employ a range of biophysical techniques, such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), to:

Characterize the precise binding mode of active derivatives with their target proteins.

Determine the thermodynamic and kinetic parameters of these interactions.

Explicitly investigate whether these compounds function as allosteric modulators.

Uncovering these fundamental biophysical mechanisms will provide critical insights for optimizing lead compounds and designing next-generation therapeutics based on the this compound scaffold.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 4-(3-fluorobenzenesulfonyl)morpholine?

Answer:

The synthesis typically involves sulfonylation of morpholine using 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Nucleophilic substitution : Morpholine reacts with the sulfonyl chloride to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC or HPLC .

- Yield optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonylation .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization strategies include:

- Catalyst screening : Nickel- or palladium-catalyzed coupling for halogenated intermediates (e.g., brominated precursors) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Electrochemical methods : Alternating current (AC) applications to stabilize reactive intermediates in cross-coupling reactions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the morpholine ring geometry and sulfonyl group position. F NMR identifies fluorine substitution patterns .

- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for polymorph identification .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for detecting trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability assays to validate target specificity .

- Structural analogs : Synthesize derivatives with modified fluorophenyl or morpholine groups to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference pharmacological data across databases (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts .

Advanced: What computational approaches predict the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the sulfonamide group to predict hydrolytic stability .

- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets) to guide analog design .

- ADMET modeling : Predicts metabolic pathways (e.g., cytochrome P450 interactions) using software like SwissADME or ADMETlab .

Basic: Which physicochemical properties are critical for solubility and bioavailability studies?

Answer:

- LogP : A calculated logP >2 indicates lipophilicity, necessitating formulation with cyclodextrins or surfactants .

- Hydrogen-bonding capacity : The sulfonamide and morpholine groups influence solubility in aqueous buffers (e.g., PBS at pH 7.4) .

- Melting point : High melting points (>150°C) suggest crystalline stability but may require micronization for in vivo studies .

Advanced: How can researchers design analogs to enhance metabolic stability?

Answer:

- Fluorine substitution : Introduce additional fluorine atoms at the benzene ring to block oxidative metabolism .

- Morpholine ring modification : Replace oxygen with sulfur (thiomorpholine) to alter electronic properties and reduce CYP450-mediated degradation .

- Prodrug strategies : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to improve plasma stability .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

- Adsorption studies : Use silica or clay models to simulate surface interactions in soil/water systems, analyzed via LC-MS .

- Hydrolysis experiments : Expose the compound to varying pH (2–12) and temperatures (25–60°C) to identify degradation products .

- Photostability testing : UV-Vis irradiation (254–365 nm) to evaluate photodegradation pathways and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.